molecular formula C7H13NO3S B2942866 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide CAS No. 2225142-22-1

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide

Cat. No.: B2942866
CAS No.: 2225142-22-1
M. Wt: 191.25
InChI Key: MUSNWRJSXPCNNA-UHFFFAOYSA-N
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Description

Product Overview 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a chemical compound with the CAS Number 2225142-22-1 and a molecular formula of C 7 H 13 NO 3 S . It has a molecular weight of 191.25 g/mol . Researchers can identify the compound using the SMILES notation O=S(CC(C1CC1)=O)(N(C)C)=O and the MDL number MFCD31666216 . Research Context of Sulfonamides Sulfonamide functional group chemistry is the basis for several groups of drugs and exhibits a range of pharmacological activities . These compounds can act as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents, allowing them to play a role in treating diverse conditions such as diuresis, hypoglycemia, and inflammation . The core structure of a tertiary sulfonamide involves a central sulfur atom with two doubly bonded oxygens, bonded to a nitrogen atom (existing as a substituted amine) . It is crucial to note that the specific research applications and the precise mechanism of action for 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide have not been fully elucidated in the available scientific literature and require further investigation by qualified researchers. Handling & Safety This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-cyclopropyl-N,N-dimethyl-2-oxoethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSNWRJSXPCNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide typically involves the reaction of cyclopropylamine with dimethyl sulfate to form N,N-dimethylcyclopropylamine. This intermediate is then reacted with ethyl chloroformate to yield the desired sulfonamide compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While the search results do not provide specific applications and case studies for "2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide," they do offer some related chemical information that can be contextualized.

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a chemical compound with the molecular formula C7H13NO3SC_7H_{13}NO_3S . It is also identified by its IUPAC name: 2-cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide .

Chemical Properties

  • CAS Number : 2225142-22-1
  • Physical Form : Powder
  • Purity : 95%
  • Storage Temperature : Room temperature

Sulfonamides and their Applications

Sulfonamides, the class of compounds to which 2-cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide belongs, are a group of synthetic antimicrobial drugs with a broad spectrum of pharmacological activities . They are used to treat a variety of conditions, due to their roles as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Such roles allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Other applications of sulfonamide derivatives include:

  • HBV Capsid Assembly Effectors : Sulfamoylbenzamides, a type of sulfonamide derivative, have been studied for their potential as Hepatitis B virus (HBV) capsid assembly effectors .
  • Hepatitis C Virus (HCV) treatment: Sulfonamide compounds can be potential inhibitors of the hepatitis C virus .
  • Antimicrobial drugs: Sulfonamide drugs such as Sulfamethazine (SMZ) and Sulfadiazine (SDZ) are commonly used in veterinary medicine to treat livestock diseases, including gastrointestinal and respiratory tract infections . Sulfadiazine is also used in combination with pyrimethamine to treat toxoplasmosis in animals .

Possible Applications and Further Research

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfonamide derivatives and related compounds from the provided evidence, emphasizing structural motifs, physicochemical properties, and functional group effects.

Table 1: Structural and Functional Group Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Functional Groups Solubility/Stability Notes Reference
2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide (Hypothetical) C₇H₁₁NO₃S 189.23 g/mol Cyclopropyl, sulfonamide, N,N-dimethyl, ketone Likely moderate solubility in polar solvents due to sulfonamide; lipophilicity from dimethyl groups
N-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (1705375-30-9) C₁₅H₂₄N₄O₄S 356.4 g/mol Cyclopropyl, oxadiazole, piperidine, sulfonamide, ketone No solubility data; complex structure may reduce aqueous solubility [9]
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8) C₁₀H₁₉NO₄S 257.33 g/mol Bicyclic ketone, sulfonamide, N,N-dimethyl Soluble in organic solvents (e.g., ethanol); stability influenced by bicyclic rigidity [6]
Cyclophosphamide (6055-19-2) C₇H₁₅Cl₂N₂O₂P·H₂O 279.1 g/mol (anhydrous) Bis-chloroethyl, oxazaphosphorine oxide Freely soluble in ethanol; slightly soluble in ether [5]

Key Observations

However, the oxadiazole and piperidine groups in the latter compound add complexity, which may hinder solubility compared to the simpler bicyclic structure in Compound 8 .

Sulfonamide Functionality Sulfonamides generally exhibit moderate aqueous solubility due to their polar sulfonyl group.

Ketone vs. Heterocyclic Modifications

  • The ketone group in the target compound and CAS 1705375-30-9 may participate in hydrogen bonding, influencing receptor binding. In contrast, cyclophosphamide’s oxazaphosphorine oxide ring enables alkylating activity, highlighting how heterocyclic systems diversify pharmacological mechanisms .

Molecular Weight and Complexity

  • The target compound (MW ~189 g/mol) is significantly smaller than CAS 1705375-30-9 (MW 356.4 g/mol), suggesting better bioavailability and synthetic accessibility. Larger molecules like CAS 1705375-30-9 may face challenges in drug development due to higher molecular weight and structural complexity .

Research Findings from Literature

  • Sulfonamide Derivatives : Sulfonamides with N,N-dimethyl groups, such as Compound 8, demonstrate improved pharmacokinetic profiles in preclinical studies due to balanced lipophilicity and solubility .
  • Cyclopropyl-Containing Compounds : Cyclopropyl rings are associated with enhanced metabolic stability in antiviral and anticancer agents, as seen in CAS 1705375-30-9, though steric effects may limit binding affinity .

Biological Activity

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C7H12N2O3S\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3\text{S}

It features a cyclopropyl group, dimethylamino group, and a sulfonamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide has shown effectiveness against various bacterial strains. A study demonstrated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to reduce the viability of MDA-MB-231 breast cancer cells significantly. The mechanism appears to involve the modulation of carbonic anhydrase (CA) activity, which is often upregulated in tumors .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityInhibition of MDA-MB-231 cell viability; modulation of CA activity.
Antimicrobial EffectsEffective against multiple bacterial strains; inhibition of folic acid synthesis.
Pharmacological ApplicationsPotential use as an anticoagulant; inhibition of activated blood coagulation factor X (FXa).

The mechanism through which 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrases (CA IX and XII), which play crucial roles in tumor growth and metastasis.
  • Antibacterial Mechanism : By targeting the folate synthesis pathway in bacteria, it disrupts their ability to proliferate.
  • Anticoagulant Properties : The compound has been identified as a potent FXa inhibitor, suggesting its potential application in treating thromboembolic disorders .

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